Fluorosulfuric acid, 4-aminophenyl ester
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Overview
Description
Mechanism of Action
Target of Action
Fluorosulfuric acid, 4-aminophenyl ester is a complex compound with a molecular formula of C6H6FNO3S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that fluorosulfuric acid is one of the strongest acids commercially available . It is a tetrahedral molecule and is closely related to sulfuric acid, substituting a fluorine atom for one of the hydroxyl groups . This strong acidity might influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Given its strong acidity, it may have broad effects on various biochemical pathways, particularly those involving proton acceptors .
Action Environment
Given its strong acidity, it may be sensitive to changes in pH and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorosulfuric acid, 4-aminophenyl ester can be synthesized by reacting 4-aminophenol with fluorosulfuric acid. The reaction typically involves the use of a base and water to facilitate the esterification process . The reaction conditions often include maintaining a controlled temperature and using a suitable solvent to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Fluorosulfuric acid, 4-aminophenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Fluorosulfuric acid, 4-aminophenyl ester has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
Sulfuric acid, 4-aminophenyl ester: Similar in structure but lacks the fluorine atom.
Fluorosulfuric acid, phenyl ester: Similar but without the amino group on the phenyl ring.
Uniqueness
Fluorosulfuric acid, 4-aminophenyl ester is unique due to the presence of both the fluorosulfuric acid and amino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
1-amino-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-3-1-5(8)2-4-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJQCHAKRAVIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16704-38-4 |
Source
|
Record name | 4-aminophenyl fluoranesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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